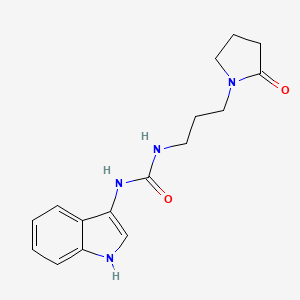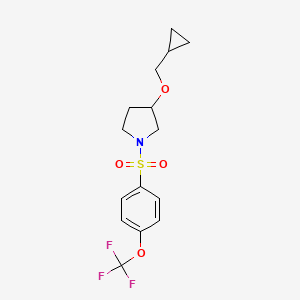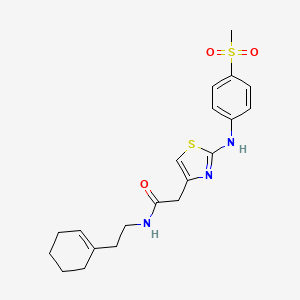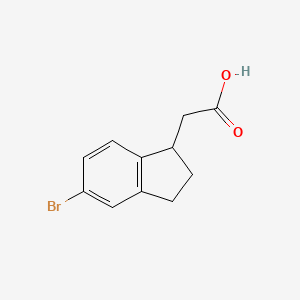
Acide 2-(5-bromo-2,3-dihydro-1H-indén-1-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid” is a chemical compound with the molecular formula C12H5BrN2O . It’s also known as Propanedinitrile, 2-(5-bromo-2,3-dihydro-3-oxo-1H-inden-1-ylidene)- .
Physical And Chemical Properties Analysis
“2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid” is a powder with a melting point of 174-176°C . It has a molecular weight of 269.09 .Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the diverse biological and clinical applications of indole derivatives .
Result of Action
The wide range of biological activities exhibited by indole derivatives suggests that they can have diverse molecular and cellular effects .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid in lab experiments is its potential therapeutic properties. The compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, which make it a promising candidate for further study. However, one limitation of using the compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid. One direction is to further investigate the mechanism of action of the compound. Another direction is to explore the potential therapeutic applications of the compound in the treatment of inflammatory diseases and cancer. Additionally, future studies could focus on improving the solubility of the compound in water to make it more suitable for use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid involves the reaction of 5-bromo-2,3-dihydro-1H-indene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction yields 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid as a white solid.
Applications De Recherche Scientifique
- Acide 2-(5-bromo-2,3-dihydro-1H-indén-1-yl)acétique sert de bloc de construction pour les accepteurs non fulleréniques (NFA) utilisés dans les OPV. Ces NFA, tels que l'ITIC-2F, l'IHIC-2F, l'IEIC-2F et l'IXIC-2F, améliorent l'efficacité des cellules solaires organiques en améliorant la séparation et le transport des charges .
Photovoltaïque organique (OPV) :
Safety and Hazards
The safety information for “2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-3-4-10-7(5-9)1-2-8(10)6-11(13)14/h3-5,8H,1-2,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQCSIOWFPCZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CC(=O)O)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87779-61-1 |
Source


|
| Record name | 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2458023.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2458024.png)
![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2458025.png)
![Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2458027.png)
![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2458029.png)
![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2458034.png)
![Ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate](/img/structure/B2458036.png)
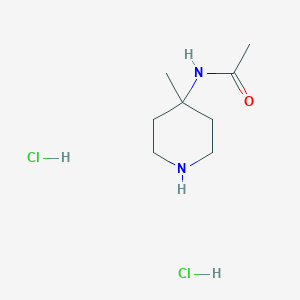
![3-hexadecyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458038.png)
![10-Ethoxy-2-oxadispiro[2.0.54.23]undecane](/img/structure/B2458039.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2458040.png)
